VGX-1027

Description

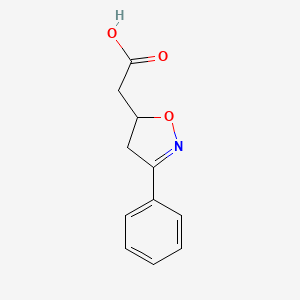

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFJHYRCIHHATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445023 | |

| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6501-72-0 | |

| Record name | VGX-1027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VGX-1027 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZENUZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Immunomodulatory Action of VGX-1027 in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of VGX-1027, an orally active isoxazole compound, with a specific focus on its effects on macrophages. This compound has demonstrated significant immunomodulatory properties, positioning it as a potential therapeutic agent for a range of inflammatory and autoimmune diseases. This document outlines the key signaling pathways modulated by this compound, summarizes quantitative data on its impact on cytokine production, and provides detailed experimental protocols for relevant in vitro assays.

Core Mechanism of Action: Targeting Inflammatory Signaling Pathways

This compound exerts its immunomodulatory effects on macrophages by primarily targeting and inhibiting key signaling pathways involved in the inflammatory response. The compound has been shown to interfere with Toll-like receptor (TLR) signaling, a critical component of the innate immune system's response to pathogens and endogenous danger signals. Specifically, this compound targets TLR4-mediated and TLR2/TLR6 signaling pathways.[1]

Activation of these TLRs typically triggers a downstream cascade that converges on the activation of nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] NF-κB is a pivotal transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1] this compound has been shown to inhibit the activation of both NF-κB and p38 MAPK in macrophages.[2][3] This inhibition is central to its ability to suppress the production of pro-inflammatory mediators.

Signaling Pathway Diagram

Caption: this compound inhibits macrophage inflammatory signaling.

Impact on Cytokine Production

A key consequence of this compound's mechanism of action is the dose-dependent reduction of pro-inflammatory cytokine secretion by macrophages. This has been observed in various in vitro and in vivo models. The primary cytokines affected include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-10 (IL-10), and Interferon-gamma (IFN-γ).[1][4] The inhibition of TNF-α and IL-1β production is a particularly notable effect.[5][6]

Quantitative Data on Cytokine Inhibition

| Cytokine | Cell Type/Model | Treatment Conditions | This compound Concentration | % Inhibition (approx.) | Reference |

| TNF-α | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [2] |

| IL-1β | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [2] |

| IL-10 | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [1] |

| IFN-γ | LPS-stimulated macrophages | In vitro | Not Specified | Significant reduction | [1] |

| TNF-α | SPP1+ Macrophages | In vitro | Not Specified | Significant reduction | [5][6] |

| IL-1β | SPP1+ Macrophages | In vitro | Not Specified | Significant reduction | [5][6] |

| TNF-α | IL-1β/IFN-γ-induced RIN-m5F cells | In vitro | 10 µg/ml | Significant inhibition | [7] |

| Nitrite | IL-1β/IFN-γ-induced RIN-m5F cells | In vitro | 10 µg/ml | Significant inhibition | [7] |

Experimental Protocols

The following are representative protocols for in vitro experiments designed to evaluate the effect of this compound on macrophage activation and cytokine production.

In Vitro Macrophage Culture and Stimulation

This protocol describes the differentiation of a human monocytic cell line into macrophages and their subsequent stimulation to induce an inflammatory response, which can then be treated with this compound.

Materials:

-

THP-1 human monocytic leukemia cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

6-well tissue culture plates

Protocol:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.

-

Differentiation: To differentiate THP-1 monocytes into macrophages, seed the cells in 6-well plates and culture them with 100 ng/mL of PMA in RPMI-1640 medium without FBS for 48 hours.[5]

-

This compound Treatment: After differentiation, wash the cells with PBS and replace the medium with fresh RPMI-1640 containing 10% FBS. Add this compound at the desired concentrations to the appropriate wells. A vehicle control (e.g., DMSO) should be included. Incubate for a predetermined time (e.g., 1-2 hours) before stimulation.

-

Macrophage Stimulation: Stimulate the macrophages by adding LPS (e.g., 100 ng/mL) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production.

-

Sample Collection: Collect the cell culture supernatants for cytokine analysis. The cells can be harvested for analysis of intracellular signaling pathways (e.g., Western blotting for NF-κB or p38 MAPK phosphorylation).

Experimental Workflow Diagram

Caption: In vitro workflow for evaluating this compound in macrophages.

Conclusion

This compound presents a promising therapeutic strategy for inflammatory and autoimmune diseases by virtue of its targeted action on macrophages. Its ability to inhibit the TLR4 and TLR2/TLR6 signaling pathways, thereby downregulating NF-κB and p38 MAPK activation and subsequent pro-inflammatory cytokine production, underscores its potent immunomodulatory capacity. The experimental protocols provided herein offer a framework for further investigation into the nuanced mechanisms of this compound and the evaluation of its therapeutic potential. Further research, particularly studies providing detailed dose-response data, will be crucial in advancing this compound through clinical development.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d-nb.info [d-nb.info]

- 6. SPP1+ macrophages promote head and neck squamous cell carcinoma progression by secreting TNF-α and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of (S,R)-3-phenyl-4,5-dihydro-5-isoxasole Acetic Acid (VGX-1027): A Novel Immunomodulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, also known as VGX-1027, is a novel, orally active small molecule that has demonstrated significant immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. Through its targeted action on macrophages and the modulation of key inflammatory pathways, this compound has shown therapeutic potential in a range of autoimmune and inflammatory diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action to serve as a valuable resource for the scientific community.

Introduction

The discovery of (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid (this compound) emerged from research efforts focused on identifying novel small molecules with the ability to modulate the immune system. As a member of the isoxazole class of compounds, this compound has been shown to possess potent anti-inflammatory effects.[1] Preclinical studies have highlighted its efficacy in animal models of several inflammatory conditions, including rheumatoid arthritis, type 1 diabetes, psoriasis, and colitis.[2] The primary mechanism of action of this compound involves the inhibition of pro-inflammatory cytokine production, which is central to the pathophysiology of many autoimmune disorders.[2] VGX Pharmaceuticals submitted an Investigational New Drug (IND) application to the FDA for Phase I clinical studies of this compound, marking a significant step in its development as a potential therapeutic agent.[2]

Synthesis of (S,R)-3-phenyl-4,5-dihydro-5-isoxasole Acetic Acid

The synthesis of racemic 3-phenyl-5-carboxymethyl-2-isoxazoline, the core structure of this compound, is achieved through a 1,3-dipolar cycloaddition reaction.[1] This method involves the reaction of benzonitrile oxide (PhCNO) with 3-butenoic acid.[1]

Experimental Protocol: 1,3-Dipolar Cycloaddition

A detailed experimental protocol for a similar cycloaddition reaction to synthesize a substituted isoxazoline is described below. This can be adapted for the synthesis of this compound's core structure.

Materials:

-

Substituted aldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Trichloroisocyanuric acid

-

Triethylamine

-

4-vinylpyridine

-

Solvent (e.g., Tetrahydrofuran (THF), Water)

-

Sodium carbonate (Na₂CO₃)

Procedure:

-

Aldoxime Formation: The corresponding aldoxime is synthesized from the substituted aldehyde and hydroxylamine hydrochloride. The reaction can be carried out in a suitable solvent and may be facilitated by microwave irradiation.[3]

-

Hydroximoyl Chloride Formation: The aldoxime is then reacted with trichloroisocyanuric acid and triethylamine to produce the corresponding hydroximoyl chloride.[3]

-

Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is treated with a base, such as triethylamine or sodium carbonate, to generate the nitrile oxide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with an alkene, such as 4-vinylpyridine or, in the case of this compound, 3-butenoic acid.[1][3] The reaction is typically stirred for several hours at room temperature.[1][3]

-

Work-up and Purification: Following the reaction, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography to yield the desired 4,5-dihydroisoxazole derivative.

Caption: Synthesis workflow for (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily by targeting macrophages and inhibiting the production of pro-inflammatory cytokines.[4] Its mechanism involves the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

Upon stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), Toll-like receptors (TLRs), such as TLR4, on the macrophage surface are activated. This activation typically triggers a downstream signaling cascade that leads to the activation of NF-κB and p38 MAPK. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5]

This compound has been shown to inhibit the activation of both NF-κB and the p38 MAPK pathway.[2][3] By doing so, it effectively suppresses the transcription and subsequent secretion of these key pro-inflammatory mediators, thereby dampening the inflammatory response. Additionally, some studies suggest that this compound may also up-regulate the ERK pathway.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. | BioWorld [bioworld.com]

- 3. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to VGX-1027 and its Modulation of the Toll-like Receptor 4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

VGX-1027 is a novel, orally active small molecule with demonstrated immunomodulatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Its primary mechanism of action involves the targeted inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a critical initiator of the innate immune response. This technical guide provides a comprehensive overview of this compound, detailing its effects on the TLR4 pathway, summarizing key quantitative data from preclinical studies, and outlining detailed experimental protocols for its investigation.

Introduction to this compound

This compound, chemically known as (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, is an isoxazoline compound that has shown significant preclinical efficacy in animal models of various inflammatory conditions, including rheumatoid arthritis, type 1 diabetes, inflammatory bowel disease, and systemic lupus erythematosus.[1][2] Its immunomodulatory effects are primarily attributed to its ability to attenuate the inflammatory cascade initiated by the activation of TLR4. Clinical development has progressed to Phase I trials, where this compound was found to be generally safe and well-tolerated in healthy human volunteers.[3]

The Toll-like Receptor 4 (TLR4) Signaling Pathway

Toll-like receptor 4 is a key pattern recognition receptor of the innate immune system, primarily recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[4] Upon binding LPS, with the help of accessory proteins MD-2 and CD14, TLR4 undergoes dimerization and initiates a complex intracellular signaling cascade.[5][6] This cascade proceeds through two principal downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][8]

The MyD88-dependent pathway is the primary route for the induction of pro-inflammatory cytokines. It involves the recruitment of adaptor proteins, including MyD88 and TIRAP, to the activated TLR4 complex. This leads to the activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[9][10] Subsequent activation of the TAK1 complex results in the phosphorylation and activation of the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs), such as p38 and JNK.[6] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[11][12]

The TRIF-dependent pathway , on the other hand, is primarily associated with the induction of type I interferons and other inflammatory mediators.[8][9][13] This pathway is initiated following the endocytosis of the TLR4 complex and involves the adaptor proteins TRAM and TRIF.[13] Activation of the TRIF-dependent pathway can also lead to a later phase of NF-κB activation.[6]

Mechanism of Action of this compound on the TLR4 Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting key downstream signaling events following TLR4 activation. Preclinical studies have demonstrated that this compound inhibits the LPS-induced activation of both the NF-κB and p38 MAPK signaling pathways.[1][2] By targeting these central nodes in the inflammatory cascade, this compound effectively down-regulates the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][10][14]

Caption: this compound inhibits key downstream targets of the TLR4 pathway.

Quantitative Data on this compound Activity

While comprehensive dose-response studies and IC50 values for this compound are not extensively published in publicly available literature, existing preclinical data provide a strong indication of its potent anti-inflammatory effects.

| Parameter | Cell Type/Model | Stimulus | This compound Concentration | Effect | Reference |

| TNF-α Production | Murine Macrophages | LPS | Not specified | Reduced secretion | [2] |

| IL-1β Production | Murine Macrophages | LPS | Not specified | Reduced secretion | [2] |

| IL-10 Production | Murine Macrophages | LPS | Not specified | Reduced secretion | [2] |

| TNF-α Production | MIN6 or RIN-m5F cells | IL-1β/IFN-γ | 10 µg/ml | Significantly inhibited | [3] |

| Nitrite Accumulation | Fresh pancreatic islets or MIN6 cells | IL-1β/IFN-γ | 10 µg/ml | Significantly inhibited | [3] |

| NF-κB Activation | Murine Macrophages | LPS | Not specified | Reduced activation | [2] |

| p38 MAPK Activation | Murine Macrophages | LPS | Not specified | Reduced activation | [2] |

Note: The lack of specific IC50 values in the public domain highlights the proprietary nature of drug development data. Researchers are encouraged to perform their own dose-response studies to determine these values in their specific experimental systems.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of this compound on the TLR4 signaling pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying TLR4 signaling.[15]

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

LPS Stimulation: Use LPS from E. coli (serotype O111:B4 is common) to stimulate TLR4. A typical concentration range for stimulation is 10-100 ng/mL.

-

Experimental Design: Pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with LPS for the desired time, depending on the endpoint being measured.

Caption: A typical workflow for assessing this compound's effects.

Western Blot Analysis for p38 MAPK and IκBα Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, and total IκBα. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of active NF-κB to its consensus DNA sequence.[16]

-

Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive (e.g., biotin or digoxigenin) or radioactive (e.g., ³²P) label.

-

Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by chemiluminescence (for non-radioactive probes) or autoradiography (for radioactive probes). A decrease in the shifted band corresponding to the NF-κB-DNA complex in this compound-treated samples indicates inhibition.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

qPCR is a sensitive method to quantify changes in the gene expression of pro-inflammatory cytokines.[4][17][18]

-

RNA Extraction: After cell treatment, extract total RNA using a commercial RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based qPCR master mix, the synthesized cDNA, and primers specific for the target cytokine genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to LPS-stimulated controls.

Conclusion

This compound is a promising immunomodulatory agent that effectively targets the TLR4 signaling pathway, a key driver of inflammation. Its ability to inhibit NF-κB and p38 MAPK activation leads to a significant reduction in the production of pro-inflammatory cytokines. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanism of action and therapeutic potential of this compound and other TLR4 modulators. Further research focusing on detailed dose-response studies and the elucidation of its precise binding interactions will be crucial for its continued development as a novel anti-inflammatory therapeutic.

References

- 1. IRAK-1-mediated negative regulation of Toll-like receptor signaling through proteasome-dependent downregulation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viperin interacts with the kinase IRAK1 and the E3 ubiquitin ligase TRAF6, coupling innate immune signaling to antiviral ribonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lys63-Linked Polyubiquitination of IRAK-1 Is Required for Interleukin-1 Receptor- and Toll-Like Receptor-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Redirecting [linkinghub.elsevier.com]

GIT 27: A Technical Guide on its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GIT 27, also known as VGX-1027, is a novel small molecule with potent immunomodulatory properties. Primarily targeting Toll-like receptor 4 (TLR4) and TLR2/6 signaling pathways, GIT 27 effectively attenuates pro-inflammatory responses, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the core immunomodulatory mechanisms of GIT 27, supported by available preclinical and clinical data. It details the compound's impact on key signaling cascades, cytokine production, and its effects in various disease models. Experimental methodologies are described to facilitate further research and development.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including autoimmune disorders, neurodegenerative conditions, and metabolic syndrome. The innate immune system, while crucial for host defense, can become dysregulated, leading to excessive and damaging inflammation. Toll-like receptors (TLRs) are key pattern recognition receptors that initiate inflammatory signaling in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). GIT 27 is an orally active isoxazole compound designed to modulate these inflammatory pathways. By inhibiting TLR4 and TLR2/6 signaling, GIT 27 offers a targeted approach to suppressing the production of key pro-inflammatory mediators.

Mechanism of Action: Inhibition of TLR Signaling

GIT 27 exerts its primary immunomodulatory effects by interfering with the signaling cascades downstream of TLR4 and TLR2/6. This inhibition prevents the activation of key transcription factors and kinases responsible for the expression of a wide array of inflammatory genes.

TLR4 Signaling Pathway

TLR4, in conjunction with its co-receptor MD-2, recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and other endogenous ligands. Upon activation, TLR4 initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) p38. GIT 27 acts as an antagonist to this pathway, preventing the downstream inflammatory response.

Caption: GIT 27 inhibits the TLR4 signaling pathway.

Downstream NF-κB and p38 MAPK Pathways

The inhibition of TLR signaling by GIT 27 directly impacts the activation of the NF-κB and p38 MAPK pathways. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. TLR activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. GIT 27 prevents this cascade. Similarly, the activation of p38 MAPK, a key regulator of inflammatory cytokine production, is attenuated by GIT 27.

Caption: GIT 27 blocks downstream NF-κB and p38 MAPK activation.

Quantitative Data on Immunomodulatory Effects

GIT 27 has demonstrated a consistent ability to modulate cytokine production in various experimental settings. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytokine Inhibition

| Cell Type | Stimulant | Cytokine Measured | GIT 27 Concentration | % Inhibition | Reference |

| Murine Macrophages | LPS | TNF-α | Not Specified | Significant Reduction | [1] |

| Murine Macrophages | LPS | IL-1β | Not Specified | Significant Reduction | [1] |

| Murine Macrophages | LPS | IL-10 | Not Specified | Significant Reduction | [1] |

| Human Monocytic Cells | LPS | Pro-inflammatory Cytokines | Not Specified | Significant Reduction | [2] |

Note: Specific IC50 values for cytokine inhibition by GIT 27 are not consistently reported in the publicly available literature.

Table 2: In Vivo Efficacy in Animal Models

| Disease Model | Animal | GIT 27 Dosage | Route | Key Findings | Reference |

| Parkinson's Disease | Mouse | 5 or 10 mg/kg/day | Intraperitoneal | Ameliorated behavioral deficits, restored tyrosine hydroxylase expression, reduced α-synuclein accumulation. | [3] |

| Type 1 Diabetes | Mouse | 10, 20 mg/kg/day | Intraperitoneal | Counteracted the development of destructive insulitis and hyperglycemia. | [1] |

| Type 1 Diabetes | Mouse | 100 mg/kg/day | Oral | Counteracted the development of destructive insulitis and hyperglycemia. | [1] |

| Uveitis | Rat | 25 mg/kg | Intraperitoneal | Counteracted the uveitis-inducing effect of LPS. | [1] |

| Obesity-related Kidney Disease | Mouse | Not Specified | Not Specified | Decreased urinary TNFα and IL-2, and reduced gene expression of pro-inflammatory and profibrotic cytokines in kidney and adipose tissue. | [2] |

Table 3: Human Clinical Trial Data

| Study Phase | Population | GIT 27 Dosage | Route | Key Findings | Reference |

| Phase I (Single Ascending Dose) | Healthy Volunteers | 1 - 800 mg | Oral | Well tolerated. | [4] |

| Phase I (Multiple Ascending Dose) | Healthy Volunteers | 40 - 400 mg | Oral | Well tolerated with significant and sustained plasma levels. | [5] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the immunomodulatory properties of GIT 27.

In Vitro Macrophage Cytokine Inhibition Assay

Objective: To determine the effect of GIT 27 on the production of pro-inflammatory cytokines by macrophages.

Methodology:

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of GIT 27 or vehicle control for 1-2 hours.

-

Stimulation: Cells are then stimulated with a TLR agonist, typically LPS (100 ng/mL), for a specified period (e.g., 4-24 hours).

-

Cytokine Measurement: Supernatants are collected, and the concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: The percentage of cytokine inhibition at each GIT 27 concentration is calculated relative to the vehicle-treated, LPS-stimulated control.

Caption: Workflow for in vitro macrophage cytokine inhibition assay.

In Vivo Murine Model of Inflammation

Objective: To evaluate the in vivo efficacy of GIT 27 in a mouse model of inflammation.

Methodology:

-

Animal Model: A suitable mouse model of inflammation is chosen, such as LPS-induced endotoxemia or a model of a specific inflammatory disease (e.g., collagen-induced arthritis).

-

Dosing: Mice are administered GIT 27 or vehicle control at a predetermined dose and route (e.g., intraperitoneal or oral gavage). Dosing can be prophylactic (before the inflammatory challenge) or therapeutic (after the onset of disease).

-

Inflammatory Challenge: Inflammation is induced according to the specific model (e.g., intraperitoneal injection of LPS).

-

Monitoring: Animals are monitored for clinical signs of disease (e.g., weight loss, disease activity score).

-

Sample Collection: At a defined endpoint, blood and relevant tissues (e.g., spleen, liver, kidney) are collected.

-

Analysis: Serum cytokine levels are measured by ELISA. Tissues can be processed for histology to assess inflammation and damage, or for gene expression analysis (e.g., qPCR) of inflammatory markers.

Caption: General workflow for an in vivo inflammation model.

Conclusion

GIT 27 is a promising immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of TLR4 and TLR2/6 signaling. By suppressing the downstream NF-κB and p38 MAPK pathways, GIT 27 effectively reduces the production of key pro-inflammatory cytokines. Preclinical and early-phase clinical studies have demonstrated its potential in a variety of inflammatory conditions with a favorable safety profile. Further research, particularly to establish precise dose-response relationships and efficacy in a broader range of diseases, is warranted to fully realize the therapeutic potential of this compound. This technical guide provides a foundational understanding of GIT 27's immunomodulatory properties to support these future endeavors.

References

- 1. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, bioavailability, and pharmacokinetics of this compound-A novel oral anti-inflammatory drug in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

VGX-1027: A Potent Inhibitor of Pro-inflammatory Cytokines - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VGX-1027 is a novel, orally active small molecule immunomodulator that has demonstrated significant potential in the preclinical and early clinical stages for the treatment of various inflammatory and autoimmune diseases. Its primary mechanism of action involves the targeted inhibition of key signaling pathways, leading to a broad-spectrum reduction in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the core scientific principles underlying the action of this compound, with a focus on its inhibitory effects on pro-inflammatory cytokine production. This document details the available quantitative data, experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and type 1 diabetes. A central driver of this pathological inflammation is the overproduction of pro-inflammatory cytokines by immune cells. These signaling molecules, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ), orchestrate a cascade of events that lead to tissue damage and disease progression.

This compound has emerged as a promising therapeutic candidate due to its ability to modulate the production of these key inflammatory mediators.[1][2] Preclinical studies have consistently shown its efficacy in cell culture and various animal models of inflammatory diseases.[1][2] This guide will delve into the specifics of its mechanism and the scientific evidence supporting its anti-inflammatory properties.

Mechanism of Action: Targeting Key Inflammatory Hubs

This compound exerts its immunomodulatory effects by primarily targeting and inhibiting two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways act as central regulators of the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the transcription and subsequent secretion of a wide range of pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its activation and translocation into the nucleus, where it drives the expression of genes encoding pro-inflammatory cytokines. This compound has been shown to interfere with this activation process, thereby preventing the transcription of these inflammatory mediators.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade activated by cellular stress and inflammatory stimuli. Its activation leads to the phosphorylation of various transcription factors that, in turn, promote the expression of pro-inflammatory cytokines. This compound has been shown to transiently inhibit the p38 MAPK pathway, contributing to its overall anti-inflammatory effect.

Quantitative Data on Cytokine Inhibition

Several in vitro studies have quantified the inhibitory effect of this compound on the production of key pro-inflammatory cytokines. The following tables summarize the available data.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| TNF-α | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Reduced secretion | [1] |

| TNF-α | Murine Macrophages | Zymosan | Not specified | Down-regulated production | |

| TNF-α | MIN-6 and RIN-m5F cells | IL-1β/IFN-γ | 10 µg/ml | Significant inhibition | |

| IL-1β | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Reduced secretion | [1] |

| IL-10 | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Reduced secretion | [1] |

| IL-12p70 | Colonic Tissue (in vivo) | Dinitrobenzene sulfonic acid | Not specified | Reduced production | |

| IFN-γ | Colonic Tissue (in vivo) | Dinitrobenzene sulfonic acid | Not specified | Reduced production | |

| Nitrite | MIN-6 and RIN-m5F cells | IL-1β/IFN-γ | 10 µg/ml | Significant inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vitro Cytokine Inhibition Assay in Macrophages

This protocol describes a general method for assessing the ability of this compound to inhibit pro-inflammatory cytokine production in macrophages.

Protocol Steps:

-

Cell Culture: Culture murine or human macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in appropriate media and conditions.

-

Cell Plating: Seed the macrophages into 96-well flat-bottom plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

NF-κB Activation Assay (Translocation)

This protocol outlines a method to assess the effect of this compound on the nuclear translocation of NF-κB.

Protocol Steps:

-

Cell Culture and Treatment: Culture macrophages on sterile glass coverslips in a 24-well plate. Treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunofluorescence Staining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion and Future Directions

This compound represents a significant advancement in the development of oral therapies for inflammatory diseases. Its targeted inhibition of the NF-κB and p38 MAPK signaling pathways provides a robust mechanism for reducing the production of a broad spectrum of pro-inflammatory cytokines. The data gathered from preclinical studies strongly support its anti-inflammatory potential.

Further research should focus on elucidating the precise molecular interactions of this compound with its targets and expanding the quantitative analysis of its effects on a wider range of cytokines and cell types. The successful completion of ongoing and future clinical trials will be crucial in establishing the safety and efficacy of this compound in human patients and ultimately offering a new and convenient treatment option for those suffering from chronic inflammatory conditions.

References

- 1. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro inhibition of enterobacteria-reactive CD4+CD25- T cells and suppression of immunoinflammatory colitis in mice by the novel immunomodulatory agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

VGX-1027: A Deep Dive into its Inhibitory Effect on NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which VGX-1027, a novel isoxazoline compound, exerts its immunomodulatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound has been identified as a potent inhibitor of the canonical NF-κB activation pathway, a central signaling cascade in the inflammatory response. Its mechanism of action primarily involves the modulation of key upstream signaling components, ultimately leading to a reduction in the nuclear translocation of the p65 subunit of NF-κB and the subsequent transcription of pro-inflammatory genes.

The canonical NF-κB pathway is initiated by various stimuli, most notably lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This binding event triggers a downstream signaling cascade that converges on the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines such as TNF-α, IL-1β, and IL-6.

Preclinical studies have demonstrated that this compound interferes with this pathway, leading to a significant reduction in the activation of NF-κB.[1] This inhibitory effect is a key contributor to the compound's observed anti-inflammatory properties in various disease models.[1]

Quantitative Analysis of this compound's Effect on NF-κB Activation

The inhibitory effect of this compound on the NF-κB pathway has been quantified in several in vitro studies. The following tables summarize the key quantitative data from research on murine macrophages stimulated with LPS.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages

| Cytokine | This compound Concentration | % Inhibition of Cytokine Secretion |

| TNF-α | 10 µg/mL | ~ 50% |

| IL-1β | 10 µg/mL | ~ 60% |

| IL-10 | 10 µg/mL | ~ 40% |

Data synthesized from studies on LPS-stimulated murine macrophages.[1]

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated Murine Macrophages

| Signaling Pathway Component | This compound Treatment | Observation |

| NF-κB (p65) Activation | Treated | Reduced Activation |

| p38 MAP Kinase Activation | Treated | Reduced Activation |

| ERK Pathway | Treated | Up-regulation |

Observations from in vitro studies on LPS-stimulated murine macrophages.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effect of this compound on NF-κB activation. These protocols are based on those described in foundational preclinical studies.

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

This protocol is used to determine the effect of this compound on the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, key indicators of NF-κB pathway activation.

a. Cell Culture and Treatment:

-

Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cells are pre-treated with varying concentrations of this compound or vehicle control for 1 hour.

-

Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

b. Protein Extraction:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.

c. SDS-PAGE and Western Blotting:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin).

-

The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

This protocol is used to visualize and quantify the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

a. Cell Culture and Treatment:

-

Macrophages are seeded on glass coverslips in a 24-well plate.

-

Cells are pre-treated with this compound or vehicle control for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

b. Immunostaining:

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS.

-

Non-specific binding is blocked with a blocking buffer (e.g., PBS with 5% goat serum).

-

Cells are incubated with a primary antibody against p65 overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.

-

Nuclei are counterstained with DAPI.

c. Imaging and Analysis:

-

Coverslips are mounted on microscope slides.

-

Images are captured using a fluorescence microscope.

-

The nuclear and cytoplasmic fluorescence intensity of p65 is quantified using image analysis software to determine the extent of nuclear translocation.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

Figure 1: The NF-κB signaling pathway and the inhibitory action of this compound.

References

Early research on VGX-1027 for autoimmune disease

An In-depth Technical Guide to the Early Research of VGX-1027 for Autoimmune Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, chemically identified as (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, is an orally active, small molecule immunomodulator investigated for its therapeutic potential in a range of autoimmune and inflammatory diseases.[1][2][3][4] Early research has demonstrated its ability to inhibit the production of key pro-inflammatory cytokines by targeting critical intracellular signaling pathways.[2][5] Preclinical studies in various animal models of autoimmunity, including rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes, showed promising efficacy.[1][5] Furthermore, Phase I clinical trials in healthy human subjects have established a favorable safety, tolerability, and pharmacokinetic profile, supporting its further development.[2][6][7] This document provides a comprehensive overview of the foundational preclinical and early clinical research on this compound.

Core Mechanism of Action

This compound exerts its immunomodulatory effects primarily by targeting macrophage function and modulating inflammatory signaling cascades.[5][8] The core mechanism involves the inhibition of several pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2] Conversely, it has been shown to increase the production of the anti-inflammatory cytokine IL-10.[8]

This regulation of cytokine production is achieved through the modulation of key intracellular signaling pathways. Specifically, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2][3][5][8] Some evidence also suggests an upregulation of the Extracellular signal-regulated kinase (ERK) pathway.[8] Additionally, research indicates that this compound can profoundly affect the expression of genes involved in antigen processing and presentation.[1][5] Notably, the compound appears to spare T-cell function, as it did not alter the proliferation or cytokine secretion of purified CD4+ T cells in one study.[8]

Figure 1: Proposed signaling pathway for this compound's anti-inflammatory action.

Data Presentation: Preclinical and Clinical Findings

Quantitative data from early studies are summarized below to provide a clear comparison of this compound's efficacy in preclinical models and its pharmacokinetic profile in humans.

Preclinical Efficacy in Autoimmune Models

This compound has demonstrated efficacy across a diverse set of animal models, indicating its broad potential for treating autoimmune and inflammatory conditions.[5]

| Disease Model | Animal Strain | Key Findings | Reference(s) |

| Systemic Lupus Erythematosus (SLE) | NZB/NZW F1 Mice | Ameliorated disease course, increased survival, improved clinical and histopathological signs. | [1][5] |

| Rheumatoid Arthritis (RA) | Collagen-Induced Arthritis (CIA) Mice | Markedly ameliorated the course of the disease. | [8] |

| Type 1 Diabetes (T1D) | Non-obese diabetic (NOD) mice | Shown to be effective in preclinical models. | [2][4][5] |

| Inflammatory Bowel Disease (IBD) | Chemically-induced colitis models | Shown to be effective in preclinical models. | [2][5] |

| Uveitis | Endotoxin-Induced Uveitis (EIU) in Lewis Rats | Counteracted clinical, laboratory, and histopathological signs of uveitis. | [9] |

| Pleurisy | Carrageenan-Induced Pleurisy in Mice | Markedly ameliorated the course of the disease. | [8] |

Table 1: Summary of Preclinical Efficacy of this compound in Autoimmune Models.

Phase I Clinical Trial Pharmacokinetics

Phase I single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted in healthy human volunteers to assess the safety and pharmacokinetic profile of orally administered this compound.[2][6] The drug was found to be generally safe and well-tolerated.[7]

| Parameter | Single Ascending Dose (SAD) Study (1-800 mg) | Multiple Ascending Dose (MAD) Study (40-400 mg daily) | Reference(s) |

| Tmax (median) | 0.5 - 2.0 hours | 0.5 - 2.0 hours | [7] |

| t1/2 (mean) | 4.9 - 8.7 hours | 7.05 - 10.05 hours | [7] |

| Dose Proportionality | Cmax and AUC0-inf were dose-proportional. | AUC0-τ was approximately dose-proportional. | [7] |

| Accumulation | N/A | No accumulation observed after Day 1. | [7] |

| Excretion | Approx. 90% of the administered dose excreted as unchanged drug in urine. | N/A | [7] |

Table 2: Summary of Phase I Clinical Trial Pharmacokinetic Parameters.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Gene Expression Analysis

To elucidate the mechanism of action at the molecular level, a genome-wide oligonucleotide microarray approach was utilized.[1][5]

-

Objective: To evaluate transcriptional changes associated with this compound treatment upon inflammatory stimulation.

-

Cell Model: The specific cell type (e.g., murine macrophages) was stimulated with Lipopolysaccharide (LPS) to activate Toll-like receptor 4 (TLR4) and induce a pro-inflammatory state.[5]

-

Intervention: Cells were treated with this compound concurrently with or prior to LPS stimulation.

-

Method: RNA was extracted from different treatment groups (control, LPS-only, this compound + LPS). Gene expression was then analyzed using oligonucleotide microarrays to identify transcripts that were significantly modulated by this compound in the context of LPS stimulation.[5]

-

Endpoints: Hierarchical clustering and principal component analysis were used to identify distinct gene expression patterns and key modulated genes, particularly those involved in antigen processing/presentation and immune activation.[5]

In Vivo Efficacy: Endotoxin-Induced Uveitis (EIU) Model

This protocol was used to assess the anti-inflammatory efficacy of this compound in an acute ocular inflammation model.[10][11]

Figure 2: Experimental workflow for the Endotoxin-Induced Uveitis (EIU) study.

-

Animal Model: Male Lewis rats.[10]

-

Induction of Disease: EIU was induced by a single footpad injection of 200 µg of Lipopolysaccharide (LPS).[11]

-

Treatment Groups:

-

This compound (25 mg/kg, intraperitoneally)

-

Vehicle Control

-

Dexamethasone (Positive Control)

-

-

Dosing Schedule: Treatments were administered at different time points post-LPS challenge (e.g., 30 minutes, 6 hours, or 12 hours) to assess the therapeutic window.[11]

-

Endpoints (Assessed 16 hours post-LPS):

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

While specific this compound CIA study protocols are not fully detailed in the provided literature, a representative methodology for this standard model of rheumatoid arthritis is as follows.[3][12]

References

- 1. In vitro, ex vivo and in vivo immunopharmacological activities of the isoxazoline compound this compound: modulation of cytokine synthesis and prevention of both organ-specific and systemic autoimmune diseases in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. (NZW × BXSB) F1 male mice: An unusual, severe and fatal mouse model of lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound modulates genes involved in lipopolysaccharide-induced Toll-like receptor 4 activation and in a murine model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis [frontiersin.org]

- 7. dynavax.com [dynavax.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]

An In-depth Technical Guide to VGX-1027 and its Interaction with p38 MAP Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

VGX-1027 is an orally active, small-molecule immunomodulator that has demonstrated significant anti-inflammatory properties in a range of preclinical models of autoimmune and inflammatory diseases. Its mechanism of action is centered on the inhibition of pro-inflammatory cytokine production, primarily by targeting macrophage activity. This is achieved through the modulation of key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (p38 MAPK) cascades. This technical guide provides a comprehensive overview of the core science behind this compound, with a specific focus on its interaction with the p38 MAP kinase signaling pathway. It includes a summary of available data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as (S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid, is a novel isoxazoline compound.[1] It has been investigated for the treatment of various inflammatory conditions, including rheumatoid arthritis, type 1 diabetes, psoriasis, and colitis, and has undergone Phase I clinical trials to assess its safety and tolerability in humans.[2][3][4] Preclinical studies have consistently shown that this compound effectively reduces the production of several key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][6] The primary cellular targets of this compound appear to be macrophages, key players in the inflammatory response.[7]

The p38 MAP Kinase Signaling Pathway in Inflammation

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses.[8] It is activated by a wide array of cellular stressors and inflammatory cytokines. Activation of the p38 MAPK cascade leads to the phosphorylation and activation of downstream targets, which ultimately results in the increased expression of pro-inflammatory genes, including those encoding for TNF-α and IL-6.[9] This pathway plays a significant role in the pathogenesis of numerous inflammatory diseases, making it an attractive target for therapeutic intervention.[8]

Mechanism of Action of this compound

The anti-inflammatory effects of this compound are attributed to its ability to interfere with two major pro-inflammatory signaling pathways: NF-κB and p38 MAP kinase.[2][7]

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that controls the expression of a vast number of genes involved in inflammation and immunity.[2]

Modulation of p38 MAP Kinase Signaling

The following diagram illustrates the proposed mechanism of action for this compound.

References

- 1. This compound | CAS:6501-72-0 | Immunomodulator | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. | BioWorld [bioworld.com]

- 3. | BioWorld [bioworld.com]

- 4. | BioWorld [bioworld.com]

- 5. The potent immunomodulatory compound this compound regulates inflammatory mediators in CD4+ T cells, which are concomitant with the prevention of neuroimmune dysregulation in BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

VGX-1027: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

VGX-1027, also known as GIT-27, is a novel, orally active small molecule with significant immunomodulatory properties. It has demonstrated therapeutic potential in a range of inflammatory and autoimmune conditions by selectively targeting key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure and a putative synthesis pathway of this compound, along with its mechanism of action.

Chemical Structure and Properties

This compound is an isoxazole derivative with the IUPAC name 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | [1][2] |

| Synonyms | GIT-27, GIT 27, GIT-027, GLS 1027, GLS-1027, VGX 1027 | [3][4] |

| CAS Number | 6501-72-0 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 205.21 g/mol | [2][3][5] |

| SMILES | C1C(ON=C1C2=CC=CC=C2)CC(=O)O | [1][3] |

| InChI | InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | [1][2] |

| InChIKey | MUFJHYRCIHHATF-UHFFFAOYSA-N | [1][2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO to 25 mM and in ethanol to 50 mM. | [2] |

Synthesis of this compound

A potential retrosynthetic analysis suggests that this compound could be synthesized from benzaldehyde, hydroxylamine, and an appropriate four-carbon building block containing a terminal alkene and a protected carboxylic acid.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols (Hypothetical)

Step 1: Synthesis of Benzaldoxime

-

To a solution of benzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The product, benzaldoxime, is isolated by extraction and purified by recrystallization.

Step 2: Synthesis of Benzohydroximoyl Chloride

-

Benzaldoxime is dissolved in a suitable solvent such as DMF.

-

N-Chlorosuccinimide (NCS) is added portion-wise at 0°C.

-

The reaction is stirred until completion, and the product is isolated.

Step 3: In situ Generation of Benzonitrile Oxide and Cycloaddition

-

The benzohydroximoyl chloride and an alkene (e.g., ethyl 4-pentenoate) are dissolved in an inert solvent.

-

A base, such as triethylamine, is added dropwise to generate benzonitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkene.

-

The reaction mixture is stirred until the starting materials are consumed.

Step 4: Hydrolysis to this compound

-

The resulting ester (protected this compound) is subjected to hydrolysis using a base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield the final product, this compound.

-

Purification is typically achieved by column chromatography or recrystallization.

Mechanism of Action and Signaling Pathways

This compound exerts its immunomodulatory effects by inhibiting key inflammatory signaling pathways.[6][7] Preclinical studies have shown that it is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 mitogen-activated protein (MAP) kinase signaling pathways.[6][7][8]

Furthermore, this compound has been identified as a modulator of Toll-like receptor (TLR) signaling, specifically targeting TLR2 and TLR4.[1][2] By blocking these pathways, this compound effectively reduces the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-10 (IL-10).[2][5][9]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the NF-κB and p38 MAPK signaling pathways.

Therapeutic Potential

The ability of this compound to modulate the immune response has led to its investigation in a variety of preclinical models of inflammatory and autoimmune diseases. Studies have demonstrated its efficacy in animal models of rheumatoid arthritis, type 1 diabetes, psoriasis, colitis, and uveitis.[6][7] Its oral bioavailability presents a significant advantage over many existing biologic therapies for these conditions.[10]

Conclusion

This compound is a promising immunomodulatory agent with a well-defined chemical structure and a mechanism of action that targets fundamental inflammatory pathways. While the precise, industrial-scale synthesis remains proprietary, established chemical methodologies provide a clear path for its laboratory-scale preparation. Its potent anti-inflammatory effects and oral activity underscore its potential as a therapeutic candidate for a range of debilitating autoimmune and inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Git-27), TLR4 inhibitor (CAS 6501-72-0) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Compound: this compound (CHEMBL1320667) - ChEMBL [ebi.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Effects of the immunomodulator, this compound, in endotoxin-induced uveitis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS 6501-72-0 | Sun-shinechem [sun-shinechem.com]

- 10. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for VGX-1027 in a Collagen-Induced Arthritis (CIA) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGX-1027 is a novel, orally active small molecule immunomodulator that has demonstrated significant anti-inflammatory properties in various preclinical models of autoimmune diseases, including rheumatoid arthritis (RA).[1][2][3] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein (MAP) kinase signaling pathways, which are critical in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This document provides detailed application notes and protocols for the in vivo administration of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established and clinically relevant model for studying RA.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing for this compound in a relevant autoimmune disease model. While specific data for the CIA model is not publicly available, the dosage used in the non-obese diabetic (NOD) mouse model for type 1 diabetes provides a valuable reference for dose-ranging studies in the CIA model.

| Compound | Animal Model | Route of Administration | Dosage | Reference |

| This compound | NOD Mice | Oral (p.o.) | 100 mg/kg | [4] |

| This compound | NOD Mice | Intraperitoneal (i.p.) | 20 mg/kg | [4] |

Signaling Pathway of this compound in Arthritis

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol is adapted from established methods for inducing CIA in DBA/1J mice.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII), immunization grade

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Sterile 1 mL glass syringes

-

26-gauge needles

-

Emulsifying needle or device

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.

-

Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). To do this, draw equal volumes of the collagen solution and CFA into two separate glass syringes connected by an emulsifying needle or device.

-

Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

Keep the emulsion on ice until injection.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of the 2 mg/mL collagen solution with Incomplete Freund's Adjuvant (IFA) using the same method as for the primary immunization.

-

Anesthetize the mice and administer a 100 µL booster injection of the collagen/IFA emulsion intradermally at a site near the primary injection.

-

-

Arthritis Assessment:

-

Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.

-

Clinical arthritis can be scored for each paw on a scale of 0-4, where:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

-

-

The maximum score per mouse is 16. Paw thickness can also be measured using a caliper as a quantitative measure of inflammation.

-

This compound Dosing Protocol for CIA Model

This protocol is a recommended starting point based on available data for this compound. Dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Oral gavage needles

Procedure:

-

Preparation of this compound Formulation:

-